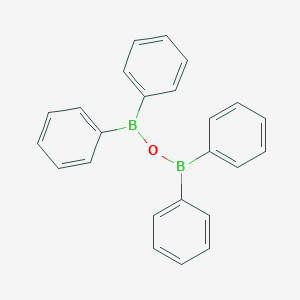

Diphenylborinic anhydride

Descripción general

Descripción

Es un sólido de color blanco a amarillo que es sensible a la humedad y tiene un punto de fusión de 135-140 °C . Este compuesto se utiliza en diversas reacciones químicas y tiene aplicaciones en la investigación científica, particularmente en el estudio de los canales iónicos y la separación de aminoácidos.

Métodos De Preparación

El anhídrido de difenilborónico se puede sintetizar mediante varios métodos. Una ruta sintética común implica la reacción del ácido fenilborónico con óxido de boro en condiciones controladas. La reacción normalmente requiere un disolvente como el tolueno y se lleva a cabo a temperaturas elevadas para facilitar la formación del anhídrido . Los métodos de producción industrial pueden implicar procesos similares, pero a mayor escala, con pasos de purificación adicionales para garantizar la pureza y la calidad deseadas del producto final.

Análisis De Reacciones Químicas

El anhídrido de difenilborónico experimenta diversas reacciones químicas, que incluyen:

Oxidación: Este compuesto se puede oxidar para formar ácidos borónicos o boratos.

Reducción: Se puede reducir para formar boranos u otros compuestos que contienen boro.

Sustitución: El anhídrido de difenilborónico puede participar en reacciones de sustitución en las que uno o más grupos fenilo se reemplazan por otros grupos funcionales. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución.

Aplicaciones Científicas De Investigación

El anhídrido de difenilborónico tiene varias aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del anhídrido de difenilborónico implica su interacción con los canales iónicos, en particular los canales iónicos TRPV3. Se sabe que este compuesto dilata el poro de los canales iónicos TRPV3, lo que da como resultado una pérdida de direccionalidad del flujo de iones y un aumento de la permeabilidad a los cationes grandes . Los objetivos moleculares y las vías involucradas incluyen la modulación de la estructura y la función de los canales iónicos, lo que puede afectar los procesos celulares como la transducción de señales y la homeostasis iónica.

Comparación Con Compuestos Similares

El anhídrido de difenilborónico se puede comparar con otros compuestos que contienen boro como:

2-Aminoetoxi difenil borato (2-APB): Ambos compuestos se utilizan en estudios relacionados con los canales iónicos, pero el 2-APB se utiliza con más frecuencia como bloqueador de los canales de unión de hendidura.

Trifenilborano: Este compuesto se utiliza en síntesis orgánica y tiene diferente reactividad y aplicaciones en comparación con el anhídrido de difenilborónico.

Ácido 4-bifenilborónico: Este compuesto se utiliza en la síntesis de productos farmacéuticos y otros compuestos orgánicos. El anhídrido de difenilborónico es único en su capacidad de formar boroxazolidonas y sus interacciones específicas con los canales iónicos, lo que lo hace valioso para ciertas aplicaciones de investigación.

Propiedades

IUPAC Name |

diphenylboranyloxy(diphenyl)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20B2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQFEECGHGUHBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1)(C2=CC=CC=C2)OB(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20B2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344425 | |

| Record name | Diphenylborinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4426-21-5 | |

| Record name | Diphenylborinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

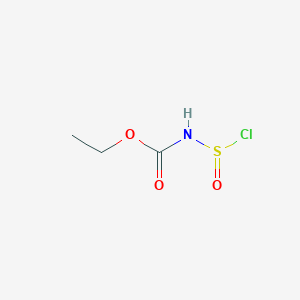

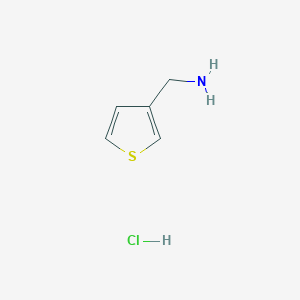

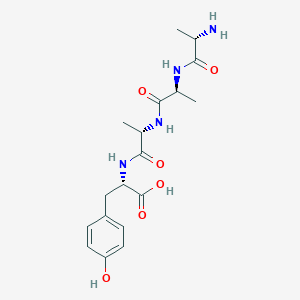

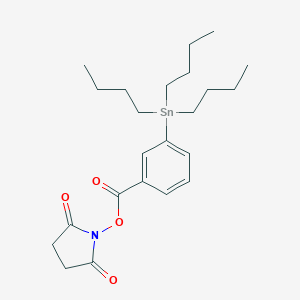

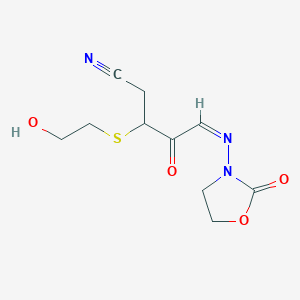

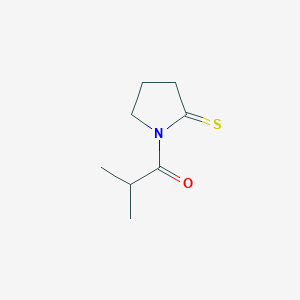

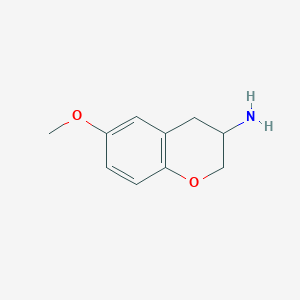

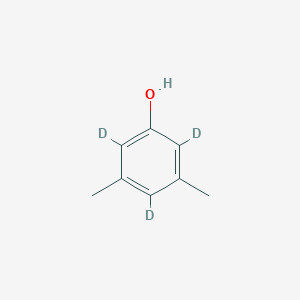

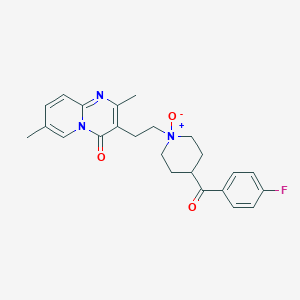

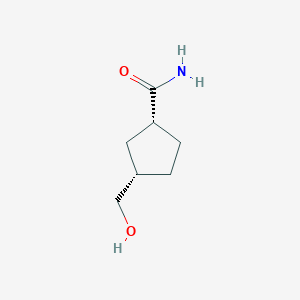

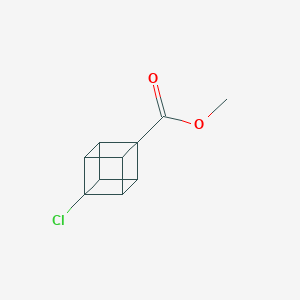

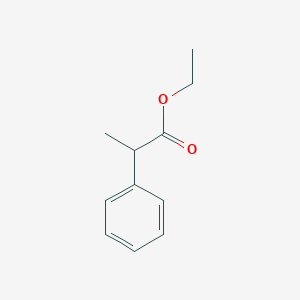

Feasible Synthetic Routes

Q1: How does diphenylborinic anhydride exert its anti-oxidative effects in biological systems?

A1: Research suggests that this compound exhibits anti-oxidative activity through its ability to react with hydrogen peroxide (H2O2) and generate phenolic compounds. These phenolic compounds, in turn, contribute to reducing oxidative stress. [] For instance, in a study investigating ischemia/reperfusion-induced heart injury in rats, this compound demonstrated a protective effect by scavenging H2O2 and reducing oxidative damage. []

Q2: What is the role of this compound in regulating adipogenesis?

A2: this compound has been shown to activate the transient receptor potential vanilloid 3 (TRPV3) channel, which plays a role in suppressing adipocyte differentiation. [] Studies have shown that this compound, by activating TRPV3, can inhibit the expression of adipogenic genes, ultimately leading to reduced adipogenesis and weight gain in mice fed high-fat diets. []

Q3: How does this compound affect cell signaling pathways related to adipogenesis?

A3: Activation of TRPV3 by this compound disrupts adipogenesis by inhibiting the phosphorylation of insulin receptor substrate 1 and downstream signaling through the phosphoinositide 3-kinase/Akt/forkhead box protein O1 axis. [] This inhibition ultimately leads to the suppression of adipogenic gene expression and reduced adipocyte differentiation. []

Q4: Can this compound be used to synthesize unsymmetrical diboranes?

A4: Yes, this compound can be utilized in the synthesis of unsymmetrical diboranes through diborane metathesis reactions. [] Reacting this compound with magnesium-centered pinacolatoboryl nucleophiles leads to B-O bond activation, generating the unsymmetrical diborane. []

Q5: What is known about the structural characteristics of this compound?

A5: this compound forms a five-membered hydroxamic acid chelate structure when reacted with N′-hydroxy-N-[(1-hydroxycyclohexyl)methyl]benzamide. [] Crystallographic studies reveal a B-envelope conformation for the BONCO ring within this complex. []

Q6: Are there any known applications of this compound in organic synthesis?

A6: this compound serves as a Lewis acid catalyst in organic synthesis, facilitating cycloaddition reactions of unesterified acrylic acids. [] This catalytic activity has proven beneficial in achieving high product yields under solvent-free conditions, offering environmental advantages. []

Q7: How does this compound interact with fluorescent molecules?

A7: this compound acts as a Lewis acid and forms Lewis-pair adducts with certain fluorescent molecules like 2-(2′-Aminophenyl)benzothiazole (o-ABT) and 2-(2′-Hydroxyphenyl)benzothiazole (HBT). [, ] These interactions influence the molecules' fluorescence properties, often leading to shifts in emission wavelengths and enhanced fluorescence intensity. [, ]

Q8: Can you provide an example of this compound impacting a molecule's fluorescence in nanoparticle form?

A8: When this compound interacts with 2-(2′-Aminophenyl)benzothiazole (o-ABT) in nanoparticles, it induces a ground-state prototropy in o-ABT. [] This results in characteristic dual fluorescence, attributed to emission from both the enamine and imine tautomers of o-ABT within the nanoparticles. []

Q9: Does this compound affect cellular electrophysiology?

A9: Research indicates that this compound, along with its analog 2-aminoethoxydiphenyl borate (2-APB), can block electrical coupling in vascular smooth muscle cells by inhibiting gap junctions. [] Additionally, these compounds have been shown to inhibit voltage-gated potassium channels, albeit at higher concentrations. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.